![molecular formula C21H20N2OS B2702084 1-Benzoyl-3-(3-methylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione CAS No. 1223829-91-1](/img/structure/B2702084.png)
1-Benzoyl-3-(3-methylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione
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Description
1-Benzoyl-3-(3-methylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Also known as BMDNT, this compound has been synthesized using different methods and has been studied for its biochemical and physiological effects. 4]non-3-ene-2-thione.
Scientific Research Applications
- Antitumor Activity : Compound X exhibits antitumor effects, making it a potential candidate for cancer therapy .
- Antiviral Properties : Researchers have explored its antiviral activity, which could be valuable in combating viral infections .
- Antimicrobial and Antiparasitic Effects : Compound X has demonstrated antimicrobial and antiparasitic properties, suggesting applications in infectious disease treatment .
Coordination Chemistry and Transition Metal Complexes
The unique structure of compound X allows it to serve as a flexible ligand for complexation with transition metals. This property has implications in various fields:
- Ion Sensors : Compound X can be employed as an ion sensor due to its ability to bind to metal ions selectively .
- Metal Extraction : Its dual nature as a soft and hard donor makes it useful for extracting transition metals from solutions .
Material Sciences and Molecular Electronics
Compound X’s intriguing properties extend beyond biological applications:
- Material Science : Researchers have investigated its role in material science, where it may contribute to novel materials with specific properties .
- Molecular Electronics : Its electronic properties make it a potential building block for molecular electronic devices .
Agriculture and Environmental Applications
properties
IUPAC Name |
[2-(3-methylphenyl)-3-sulfanylidene-1,4-diazaspiro[4.4]non-1-en-4-yl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2OS/c1-15-8-7-11-17(14-15)18-20(25)23(21(22-18)12-5-6-13-21)19(24)16-9-3-2-4-10-16/h2-4,7-11,14H,5-6,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRBXVFBOTCAKCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3(CCCC3)N(C2=S)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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